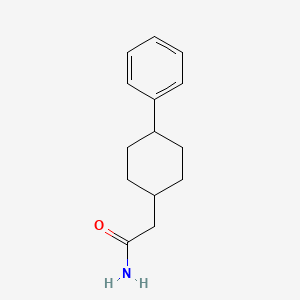

Cyclohexaneacetamide, 4-phenyl-

Description

Cyclohexaneacetamide, 4-phenyl- is a synthetic organic compound featuring a cyclohexane ring substituted with a phenyl group at the 4-position and an acetamide functional group. This compound has garnered attention for its role as a quorum sensing (QS) inhibitor in microbial systems. Studies demonstrate that it competitively binds to the LuxR receptor in Vibrio fischeri, blocking the interaction of the native QS inducer 3-oxohexanoyl-homoserine lactone and suppressing QS-regulated gene expression . Structural analogs of this compound are also explored in industrial applications, such as photostabilizers for poly(vinyl chloride) , underscoring the versatility of cyclohexane-derived molecules.

Properties

CAS No. |

6289-64-1 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-(4-phenylcyclohexyl)acetamide |

InChI |

InChI=1S/C14H19NO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,15,16) |

InChI Key |

ZZPUKBZMALXNLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CC(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexaneacetamide, 4-phenyl- typically involves the reaction of 4-phenylcyclohexanone with an amine, followed by acylation. One common method is the reaction of 4-phenylcyclohexanone with ammonia or a primary amine in the presence of a catalyst to form the corresponding imine, which is then reduced to the amine. The amine is subsequently acylated using acetic anhydride or acetyl chloride to yield Cyclohexaneacetamide, 4-phenyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexaneacetamide, 4-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products:

Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.

Reduction: Formation of 4-phenylcyclohexylamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Cyclohexaneacetamide, 4-phenyl- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexaneacetamide, 4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexaneacetamide, 4-phenyl- with structurally or functionally related compounds, emphasizing molecular features, biological activities, and applications.

Structural and Functional Group Comparison

Key Comparative Insights

- Mechanism of Action: Cyclohexaneacetamide, 4-phenyl- targets LuxR in bacterial QS systems , whereas 4-phenyl hydroxycoumarin inhibits HIV-1 integrase via binding interactions predicted by QSAR models . This reflects divergent therapeutic targets (microbial vs. viral).

- Structural Impact on Activity: Substitution of the acetamide group with sulfamoyl () or coumarin () alters solubility, bioavailability, and target specificity. For instance, the coumarin core in 4-phenyl hydroxycoumarin enables π-π stacking with viral integrase active sites , a mechanism absent in the cyclohexane-based acetamide. The phenol group in 4-cyclohexylphenol () enhances antioxidant properties, making it suitable for industrial stabilization , whereas the acetamide group in the primary compound favors enzyme inhibition.

- Applications: Cyclohexaneacetamide, 4-phenyl- and its coumarin derivative () are biomedically oriented, targeting microbial and viral pathogens, respectively. In contrast, 4-cyclohexylphenol and PVC stabilizers () serve industrial roles, emphasizing the influence of functional groups on application scope.

Research Findings and Data

- QS Inhibition Efficacy: Cyclohexaneacetamide, 4-phenyl- shows dose-dependent suppression of QS in V. fischeri, with structural analogs like 3-oxohexanoyl-homoserine lactone acting as agonists .

- Therapeutic Potential: 4-Phenyl hydroxycoumarins exhibit IC₅₀ values in the micromolar range against HIV-1 integrase, validated by molecular docking .

- Industrial Performance : Cyclohexane-derived stabilizers () enhance PVC photostability by 40–60% under UV exposure, attributed to radical-scavenging cyclohexane rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.